molecular formula C18H27N3O2S B7721910 2-{2-[Cyclohexyl(methyl)amino]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{2-[Cyclohexyl(methyl)amino]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B7721910
M. Wt: 349.5 g/mol
InChI Key: VPBBRDPYEJSPLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The core structure consists of a bicyclic benzothiophene ring system fused with a tetrahydro ring, providing a rigid scaffold for functionalization. The substituents at the 2-position (acetamido group modified with cyclohexyl(methyl)amine) and the 3-position (carboxamide) are critical for modulating physicochemical properties and biological interactions. This compound’s unique cyclohexyl(methyl)amino group introduces lipophilicity and steric bulk, which may enhance membrane permeability and target binding specificity compared to simpler analogs .

Properties

IUPAC Name

2-[[2-[cyclohexyl(methyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2S/c1-21(12-7-3-2-4-8-12)11-15(22)20-18-16(17(19)23)13-9-5-6-10-14(13)24-18/h12H,2-11H2,1H3,(H2,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBBRDPYEJSPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)N)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[Cyclohexyl(methyl)amino]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through cyclization reactions involving thiophene derivatives and appropriate amines. The cyclohexyl(methyl)amino group is introduced through nucleophilic substitution reactions, where cyclohexylmethylamine reacts with an acetamido precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to ensure consistent production. Purification steps such as recrystallization or chromatography would be essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{2-[Cyclohexyl(methyl)amino]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions would vary based on the specific transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound’s structure suggests it could interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: Its potential biological activity could lead to applications in the treatment of diseases, particularly if it exhibits properties such as enzyme inhibition or receptor modulation.

    Industry: The compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-{2-[Cyclohexyl(methyl)amino]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound might bind to the active site of an enzyme, preventing it from catalyzing its normal reaction.

    Receptor Modulation: It could interact with cellular receptors, altering their activity and leading to changes in cell signaling pathways.

    Pathway Involvement: The compound might affect specific biochemical pathways, leading to changes in cellular metabolism or function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

The 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide scaffold is frequently modified at the 2-position to explore structure-activity relationships (SAR). Below is a detailed comparison with key analogs:

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Cyclohexyl(methyl)aminoacetyl C₁₉H₂₈N₃O₂S* ~362.5† High lipophilicity; tertiary amine for potential H-bonding/ionic interactions
2-Acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Acetamido C₁₁H₁₄N₂O₂S 238.305 Simplest analog; polar acetyl group limits membrane permeability
N-Methyl-2-{[(2-methylphenoxy)acetyl]amino}-...-3-carboxamide 2-Methylphenoxyacetyl C₁₉H₂₂N₂O₃S 358.456 Aromatic phenoxy group enhances π-π stacking; moderate lipophilicity
N-Ethyl-2-[2-(2-fluorophenoxy)acetamido]-...-3-carboxamide 2-Fluorophenoxyacetyl C₁₉H₂₁FN₂O₃S 376.45 Fluorine increases electronegativity and metabolic stability
2-(2-Chloroacetamido)-N-(4-methoxyphenyl)-...-3-carboxamide Chloroacetyl + 4-methoxyphenyl C₁₈H₂₀ClN₂O₃S 385.88 Chlorine enhances reactivity; methoxy improves solubility
2-({[4-(Hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-...-3-carboxamide Trifluoromethylpyrazole-hydroxymethylacetyl C₁₈H₂₀F₃N₄O₃S 429.44 Trifluoromethyl increases lipophilicity; hydroxymethyl allows derivatization

*Estimated based on structural similarity; †Calculated using atomic masses.

Key Observations

Lipophilicity and Solubility: The target compound’s cyclohexyl(methyl)amino group significantly increases lipophilicity (predicted logP >3) compared to acetyl (logP ~1.5) or hydroxymethyl (logP ~0.5) substituents. This may improve blood-brain barrier penetration but reduce aqueous solubility . Fluorinated () and trifluoromethylated () analogs balance lipophilicity with electronic effects, enhancing metabolic stability.

The tertiary amine in the target compound offers hydrogen-bonding capability, unlike the neutral acetyl group in , which may improve target affinity .

Synthetic Accessibility: Cyanoacetylation and phenoxyacetylations () are common synthetic routes. The cyclohexyl(methyl)amino group may require specialized reagents (e.g., cyclohexylmethylamine), increasing synthetic complexity .

Biological Activity: Phenoxyacetyl derivatives () show enhanced activity in preliminary assays, likely due to aromatic interactions with hydrophobic pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.